molecular formula C18H20FN3O B2453236 N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide CAS No. 898153-03-2

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide

Cat. No. B2453236
M. Wt: 313.376
InChI Key: RVWNKHJIYQWPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 3-fluoro-4-methylphenylmethanamine , which is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazoles are synthesized using multistep synthetic routes .

Scientific Research Applications

  • NK1 Receptor Antagonism : Di Fabio et al. (2009) discovered that a related compound, vestipitant, which belongs to the C-phenylpiperazine derivatives family, is a potent and selective NK1 receptor antagonist. It has a high in vitro affinity and shows promising pharmacokinetic properties and in vivo activity, suggesting potential applications in targeting the NK1 receptor for therapeutic purposes (Di Fabio et al., 2009).

  • Antitumor Activity : Hao et al. (2017) synthesized a compound structurally similar to N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide and found that it exhibits antitumor properties. This compound inhibits the proliferation of some cancer cell lines, indicating its potential use in cancer research and treatment (Hao et al., 2017).

  • MET Kinase Inhibition : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These inhibitors have a favorable pharmacokinetic profile and demonstrate efficacy in vivo in various human tumor xenograft models, suggesting a role in cancer therapy (Schroeder et al., 2009).

  • Dopamine D3 Receptor Ligands : Banala et al. (2011) researched compounds similar in structure to N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide and found that they act as selective ligands for the dopamine D3 receptor. These compounds, particularly those with a carboxamide linker, exhibit significant selectivity for the D3 receptor over the D2 receptor, highlighting their potential in neurological research (Banala et al., 2011).

  • GSK-3β Kinase Inhibition : Koryakova et al. (2008) synthesized a series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3β kinase. These compounds selectively inhibit GSK-3β kinase and have potential therapeutic applications in diseases related to GSK-3β dysfunction (Koryakova et al., 2008).

  • PET Imaging Ligand for FAAH : Shimoda et al. (2016) developed a PET ligand, N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide, to visualize fatty acid amide hydrolase (FAAH) in the brain. This compound shows high binding affinity for FAAH and is a promising tool for imaging FAAH in living brain (Shimoda et al., 2016).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c1-14-7-8-15(13-17(14)19)20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNKHJIYQWPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-4-phenylpiperazine-1-carboxamide

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